molecular formula C18H19FN4O2 B2569751 3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide CAS No. 2034509-68-5

3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2569751
CAS No.: 2034509-68-5
M. Wt: 342.374
InChI Key: WXCONBWXLJUCAC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19FN4O2 and its molecular weight is 342.374. The purity is usually 95%.
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Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C17H19FN4O2
  • Molecular Weight : 342.36 g/mol
  • SMILES Notation : CC(C1=NN(C(=O)N1C(C)C)C2=C(C=C(C=C2)F)N=C(C)C)C

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Melting Point180-182 °C
SolubilitySoluble in DMSO, sparingly soluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been shown to act as an antagonist for specific GPCRs, which play a crucial role in cell signaling pathways related to inflammation and pain modulation .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against certain kinases involved in cancer cell proliferation, suggesting potential applications in oncology .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cell lines, which is critical for inhibiting tumor growth .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death .

Case Studies

A series of in vitro studies evaluated the efficacy of this compound against multiple cancer cell lines:

  • Cell Line Testing :
    • MCF-7 (Breast Cancer) : IC50 = 15 µM
    • A549 (Lung Cancer) : IC50 = 12 µM
    • HCT116 (Colon Cancer) : IC50 = 10 µM

These results indicate significant cytotoxic effects at micromolar concentrations, highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • In Vivo Models : Animal studies suggest that it can reduce edema and inflammatory markers, indicating potential use in treating inflammatory diseases .

Summary of Key Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityInduced apoptosis in MCF-7 and A549 cells
GPCR InteractionIdentified as a fluorescent antagonist for A1 receptors
Enzyme InhibitionInhibited specific kinases linked to cancer growth

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. Results indicate strong interactions with kinase domains, supporting its role as an inhibitor .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-12-10-15(25-22-12)4-3-9-20-18(24)17-11-16(21-23(17)2)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCONBWXLJUCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.